5-[(4-Ethylphenoxy)methyl]furan-2-carbaldehyde
Description
5-[(4-Ethylphenoxy)methyl]furan-2-carbaldehyde is a furan-based aldehyde derivative characterized by a 4-ethylphenoxymethyl substituent at the 5-position of the furan ring. The ethylphenoxy group confers moderate hydrophobicity and electron-donating effects, influencing its reactivity and physicochemical properties compared to other derivatives .
Properties
IUPAC Name |
5-[(4-ethylphenoxy)methyl]furan-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-2-11-3-5-12(6-4-11)16-10-14-8-7-13(9-15)17-14/h3-9H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKKLEZXXMQHHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=CC=C(O2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[(4-Ethylphenoxy)methyl]furan-2-carbaldehyde typically involves the reaction of 4-ethylphenol with furan-2-carbaldehyde under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to promote the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5-[(4-Ethylphenoxy)methyl]furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
5-[(4-Ethylphenoxy)methyl]furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for its ability to interact with specific biological targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 5-[(4-Ethylphenoxy)methyl]furan-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The furan ring and the 4-ethylphenoxy group contribute to the compound’s overall reactivity and ability to interact with biological molecules .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs of furan-2-carbaldehyde derivatives include:
Key Observations :
Thermodynamic Properties
Experimental data for nitro-substituted derivatives (Table 1):
Reactivity in Condensation Reactions
- Nitro Derivatives: Electron-withdrawing nitro groups reduce aldehyde electrophilicity, slowing Knoevenagel condensations .
- Ethylphenoxy Derivative: Electron-donating phenoxy group may increase aldehyde reactivity compared to nitro analogs but less than hydroxymethyl derivatives.
Biological Activity
5-[(4-Ethylphenoxy)methyl]furan-2-carbaldehyde, with the CAS number 832740-07-5, is a furan derivative that has garnered attention for its potential biological activities. This compound features a furan ring substituted with an ethylphenoxy group and an aldehyde functional group, which may contribute to its reactivity and biological efficacy. This article aims to explore the biological activity of this compound, including its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant research findings.
The molecular formula of this compound is C₁₄H₁₄O₃, with a molecular weight of 230.26 g/mol. The structure includes a furan ring, which is known for its diverse biological activities due to its electron-rich nature.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄O₃ |
| Molecular Weight | 230.26 g/mol |
| CAS Number | 832740-07-5 |
Antimicrobial Activity
Research indicates that compounds containing furan moieties often exhibit significant antimicrobial properties. For instance, studies on related furan derivatives have shown promising results against various bacterial strains.
Case Study:
A study investigating the antibacterial activity of furan derivatives reported an MIC (Minimum Inhibitory Concentration) of 1.00 µg/mL against Staphylococcus aureus for a closely related compound . While specific data for this compound is limited, the structural similarities suggest potential efficacy against similar pathogens.
Anticancer Activity
Furan derivatives have also been explored for their anticancer potential. The mechanism often involves the induction of apoptosis in cancer cells or inhibition of cell proliferation.
Research Findings:
In vitro studies on various furan derivatives have demonstrated cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer). For example, one derivative showed an IC50 value of 62.37 µg/mL against HeLa cells . This suggests that this compound may possess similar anticancer properties due to its structural features.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. Potential mechanisms include:
- Enzyme Inhibition: The aldehyde functional group may allow the compound to form covalent bonds with nucleophilic sites on enzymes, inhibiting their activity.
- Cell Membrane Disruption: The hydrophobic nature of the furan ring could facilitate interaction with lipid membranes, leading to increased permeability or disruption.
- Reactive Oxygen Species (ROS) Generation: Similar compounds have been shown to induce oxidative stress in cells, contributing to apoptosis in cancer cells.
Comparative Analysis
To provide a clearer understanding of the biological activities associated with this compound, a comparison with other furan derivatives is useful:
| Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |
|---|---|---|
| Methyl-5-hydroxymethyl-2-furan carboxylate | 1.00 µg/mL against S. aureus | 62.37 µg/mL against HeLa |
| 5-Methylfurfural | Not specified | Moderate activity reported |
| 5-(2-Nitrophenoxy)methylfuran-2-carbaldehyde | Not specified | Not specified |
Q & A
Q. What are the established synthetic routes for 5-[(4-Ethylphenoxy)methyl]furan-2-carbaldehyde, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds (e.g., 5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide) are synthesized by reacting aldehydes with hydrazine hydrate under reflux in ethanol or methanol, followed by purification via recrystallization or chromatography . Optimization includes adjusting solvent polarity, temperature, and catalyst use. Kinetic studies (e.g., varying reaction time) and spectroscopic monitoring (TLC/HPLC) are critical for yield improvement .
Q. Which analytical techniques are most effective for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : To confirm substituent positions on the furan and aromatic rings .
- HPLC/LC-MS : For purity assessment and quantification, especially when detecting byproducts .
- IR Spectroscopy : To identify functional groups like the aldehyde (C=O stretch ~1700 cm⁻¹) .
- Mass Spectrometry : For molecular weight validation and fragmentation pattern analysis .
Q. How should researchers handle stability and storage of this compound to ensure experimental reproducibility?
Based on safety data for similar furan derivatives:
- Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the aldehyde group .
- Avoid prolonged exposure to light, moisture, or high temperatures, which may degrade the phenoxy-methyl linkage .
Advanced Research Questions
Q. What strategies are recommended for elucidating the reaction mechanisms of this compound in catalytic processes?
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps in reactions like nucleophilic substitutions .
- Computational Modeling : DFT calculations to map transition states and identify intermediates (e.g., in Friedel-Crafts or Suzuki couplings) .
- In Situ Spectroscopy : Monitor reactions via Raman or UV-Vis to detect short-lived intermediates .
Q. How can structural modifications enhance the compound’s bioactivity, and what computational tools support this design?
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., –Cl, –F) on the phenyl ring to modulate electronic effects, as seen in analogs like 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid .
- Molecular Docking : Use software like AutoDock to predict binding affinity to biological targets (e.g., enzymes or receptors) .
Q. What methodologies address contradictions in reported biological activity data for this compound?
- Assay Standardization : Replicate studies under controlled conditions (pH, temperature, cell lines) to minimize variability .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain divergent results .
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations to validate potency trends .
Q. What are the challenges in scaling up synthesis for in vivo studies, and how can they be mitigated?
Q. How do the electronic properties of the 4-ethylphenoxy group influence the compound’s reactivity in cross-coupling reactions?
- The ethyl group’s electron-donating nature increases electron density on the phenoxy ring, enhancing susceptibility to electrophilic attacks. Comparative studies with halogenated analogs (e.g., 5-[(4-Chlorophenyl)furfural) show lower reactivity due to electron withdrawal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
